molecular formula C31H35NO3 B4000616 3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B4000616
M. Wt: 469.6 g/mol
InChI Key: LSPQBLLEOATJLQ-UHFFFAOYSA-N
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Description

3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound with a molecular formula of C31H35NO3. This compound belongs to the class of acridinediones, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

The synthesis of 3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with an appropriate aldehyde and amine or ammonium acetate. The reaction is often carried out in the presence of an ionic liquid such as [bmim]Br, which acts as a reaction medium . The use of microwave irradiation has also been reported to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to modulate calcium channels, which play a crucial role in various physiological processes. The compound’s structure allows it to interact with these channels, thereby influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-2,4,5,7,9,10-hexahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35NO3/c1-19-8-6-7-9-21(19)18-35-22-12-10-20(11-13-22)27-28-23(14-30(2,3)16-25(28)33)32-24-15-31(4,5)17-26(34)29(24)27/h6-13,27,32H,14-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPQBLLEOATJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)CC(C5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Reactant of Route 2
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3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Reactant of Route 3
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3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Reactant of Route 4
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3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Reactant of Route 5
3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Reactant of Route 6
Reactant of Route 6
3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

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